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Compound of Interest

Compound Name: Cochleamycin A

Cat. No.: B1250602 Get Quote

Introduction

Cochleamycin A is a natural product isolated from Streptomyces sp. DT136[1]. It belongs to

the spirotetronate family of polyketides, which are known for their complex structures and

significant biological activities[2][3]. Structurally, Cochleamycin A is characterized by a unique

cis-fused hexahydro-1H-indene core fused to a 10-membered lactone[4][5]. The molecule

exhibits antimicrobial activity, particularly against gram-positive bacteria, and is also cytotoxic to

various tumor cell lines, with a reported IC50 of 1.6 μg/mL for P388 leukemia cells. These

properties make it a molecule of interest for drug development and biomedical research.

This document outlines the total synthesis of Cochleamycin A as achieved by Dineen and

Roush, providing a framework for its laboratory preparation. The synthesis is a 23-step linear

sequence starting from 3-butene-1-ol, culminating in a 2.4% overall yield.

Retrosynthetic Strategy
The synthesis strategy hinges on two pivotal transformations: a transannular Diels-Alder

reaction to construct the complex bicyclic core and a Stille coupling to assemble the precursor

macrocycle. The retrosynthesis begins by simplifying the final product to its penultimate diol

intermediate. This diol is derived from the cycloadduct of the transannular Diels-Alder reaction.

The macrocyclic precursor for this key cycloaddition is formed via esterification, which connects

two major fragments. These fragments, in turn, are joined by a Stille coupling reaction.
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Caption: Retrosynthetic analysis of Cochleamycin A.

Synthetic Workflow Overview
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The forward synthesis initiates with the preparation of two key fragments: a vinyl iodide and a

vinyl stannane. These are synthesized from simple starting materials over several steps. A

palladium-catalyzed Stille coupling reaction covalently links these two fragments. The resulting

coupled product undergoes further functional group manipulation to yield a seco-acid, which is

then macrocyclized using Yamaguchi esterification. The formed 10-membered lactone is the

direct precursor for the key transannular Diels-Alder reaction, which, upon heating,

stereoselectively forms the complete carbon skeleton of Cochleamycin A. Finally, deprotection

and acetylation steps furnish the target natural product.
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Caption: High-level workflow for the total synthesis of Cochleamycin A.

Key Experimental Protocols
The protocols described below are based on the total synthesis reported by Dineen and Roush.

1. Stille Coupling for (Z)-1,3-Diene Synthesis

This reaction is crucial for connecting the two primary fragments of the molecule.

Reaction: Coupling of a vinyl iodide fragment with a vinyl stannane fragment.

Procedure: To a solution of the vinyl iodide and vinyl stannane fragments in a suitable

solvent (e.g., THF or DMF), the palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂dba₃ with a ligand
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like PPh₃) and a copper(I) salt (e.g., CuI) are added. The reaction mixture is stirred at room

temperature or slightly elevated temperatures until completion, as monitored by TLC.

Work-up: The reaction is quenched, and the crude product is extracted with an organic

solvent. The combined organic layers are washed, dried, and concentrated. The residue is

then purified by column chromatography to yield the diene product.

2. Transannular Diels-Alder (TDA) Reaction

This key step forms the bicyclic core of Cochleamycin A from the macrocyclic precursor.

Reaction: Intramolecular [4+2] cycloaddition of the macrocycle.

Procedure: The macrocyclic diene precursor is dissolved in a high-boiling point solvent, such

as toluene, in the presence of an antioxidant like BHT (butylated hydroxytoluene) to prevent

degradation. The solution is heated to a high temperature (e.g., 125 °C) in a sealed tube for

an extended period (e.g., 21 hours).

Work-up: After cooling, the solvent is removed under reduced pressure. The resulting

residue, containing the desired cycloadduct, is purified via silica gel chromatography to

isolate the product with the complete carbon skeleton of Cochleamycin A.

3. Final Acetylation

This is the final step to furnish Cochleamycin A from its penultimate diol intermediate.

Reaction: Acetylation of the secondary alcohol.

Procedure: The diol intermediate is dissolved in acetic anhydride (Ac₂O). Sodium acetate

(NaOAc) is added, and the mixture is heated (e.g., to 60 °C).

Work-up: Upon completion, the reaction is carefully quenched. The product is extracted, and

the organic phase is washed, dried, and concentrated. Purification by chromatography yields

Cochleamycin A.

Quantitative Data Summary
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The following table summarizes key steps and reported yields for the synthesis of

Cochleamycin A, based on the work of Dineen and Roush.

Step Number
(Example)

Reaction
Name/Type

Key Reagents
& Conditions

Product Yield (%)

1 Stille Coupling

Vinyl Iodide,

Vinyl Stannane,

Pd Catalyst, CuI

(Z)-1,3-diene

intermediate

Not explicitly

stated in abstract

2
Yamaguchi

Esterification

Seco-acid, 2,4,6-

trichlorobenzoyl

chloride, Et₃N,

DMAP

Macrocyclic

Lactone

Not explicitly

stated in abstract

3
Transannular

Diels-Alder

Macrocycle,

Toluene, BHT,

125 °C, 21h

Cycloadduct
Not explicitly

stated in abstract

4 Desilylation
Cycloadduct,

PPTs, MeOH
Penultimate Diol 97%

5 Final Acetylation
Diol, NaOAc,

Ac₂O, 60 °C
Cochleamycin A 62%

Overall Total Synthesis
3-butene-1-ol as

starting material
Cochleamycin A

2.4% (over 23

steps)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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